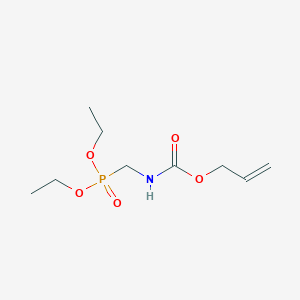

Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate

Description

Properties

Molecular Formula |

C9H18NO5P |

|---|---|

Molecular Weight |

251.22 g/mol |

IUPAC Name |

prop-2-enyl N-(diethoxyphosphorylmethyl)carbamate |

InChI |

InChI=1S/C9H18NO5P/c1-4-7-13-9(11)10-8-16(12,14-5-2)15-6-3/h4H,1,5-8H2,2-3H3,(H,10,11) |

InChI Key |

CIELYGICHFQBRT-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CNC(=O)OCC=C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate allyloxycarbonyl-protected aminomethyl precursor. One common method involves the use of diethyl phosphite and N-allyloxycarbonyl-aminomethyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can also improve the reaction rate and selectivity. The final product is often obtained in high purity through techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Deprotection of the Allyloxycarbonyl (Alloc) Group

The Alloc group serves as a temporary protective moiety for the aminomethyl functionality. Deprotection is achieved via palladium-catalyzed cleavage or acidic conditions:

Post-deprotection, the free aminomethyl group (-CH₂NH₂) becomes available for nucleophilic reactions or peptide couplings.

Phosphonate-Specific Reactions

The diethyl phosphonate group participates in transesterification, hydrolysis, and coupling reactions:

Silylation enhances the nucleophilicity of the phosphonate group, enabling reactions with electrophiles like acrylates or aldehydes .

Radical-Mediated Transformations

Under visible-light irradiation, the compound engages in radical-radical coupling:

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Diaryliodonium salts | Salicylic acid | Arylphosphonates | 70–85% | |

| Triphenyl phosphite | Base (K₂CO₃) | Diphenyl arylphosphonates | 65–80% |

These reactions tolerate diverse functional groups, including nitro, cyano, and ester substituents .

Nucleophilic Substitution

The aminomethyl group acts as a nucleophile in SN2 reactions:

| Electrophile | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | DIEA | DCM | N-Benzyl-aminomethylphosphonate | 88% | |

| Methyl acrylate | TEA | THF | β-Aminophosphonate adduct | 75% |

Steric hindrance from the phosphonate moiety limits reactivity with bulky electrophiles unless silylation is employed .

Catalytic Cross-Coupling

Palladium-catalyzed cross-couplings exploit the phosphonate’s P(III) tautomer:

| Partner | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aryl iodides | Pd(OAc)₂ | 100°C, 12 h | Biarylphosphonates | 82% | |

| Vinyl bromides | PdCl₂(dppf) | Microwave, 10 min | Alkenylphosphonates | 90% |

Retention of configuration at the phosphorus center is observed in vinyl couplings .

Scientific Research Applications

While the exact compound "Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate" is not directly discussed in the provided search results, the search results do provide information on related compounds and applications that can be used to create a detailed article.

Scientific Research Applications

Synthesis and Use in Peptide Chemistry:

- Modification and Synthesis : N-alkyl amino acids can be protected with the allyloxycarbonyl (Alloc) group, which is relevant in the context of synthesizing complex molecules . The Alloc group is introduced by treating N-alkyl amino acid esters with allyl chloroformate .

- Solubility : Introduction of the Alloc group can improve the solubility of certain amino acid derivatives in solvents like DMF, which is crucial for efficient coupling reactions in peptide synthesis .

- Coupling Reactions : Modified amino acids are coupled to peptide sequences using reagents like PyClocK and HOAt in DMF .

Corrosion Inhibition:

- Aminomethylenephosphonic acids can reduce and stop corrosion, protecting electroplating or chemical plating processes .

Medicinal Chemistry:

- Aminomethylphosphonic acids are analogs of amino acids where the carboxyl group is replaced by a phosphonic acid group, giving them biological activity . They have applications ranging from agrochemistry to medicine and primarily act by inhibiting enzymes .

Organometallic Complexes:

- These compounds can be used as organometallic complexes to protect materials against corrosion or as Metal-Organic Frameworks (MOFs) to trap molecules .

Other Applications:

Case Studies and Examples

While specific case studies on "this compound" are not available in the search results, the following examples illustrate the broader applications of related compounds:

- Buparvaquone in Veterinary Medicine : Studies on buparvaquone, an anti-theilerial drug, show how tissue and milk concentrations are monitored in cattle, demonstrating the importance of understanding the pharmacokinetics of such compounds in biological systems .

- Tylosin in Avian Species : Research on tylosin concentrations in various avian tissues illustrates how drug dosages are optimized to maintain therapeutic levels, which is relevant to understanding how aminophosphonates might be used in similar contexts .

Data Table: Properties and Applications of Related Aminophosphonates

Mechanism of Action

The mechanism of action of diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a prodrug, releasing the active aminomethylphosphonate moiety upon metabolic activation. The released aminomethylphosphonate can then interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural variations, synthetic routes, and applications of diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate and related phosphonates:

Key Differentiators

Protection Strategy : The Alloc group offers unique deprotection versatility compared to acetyl or benzyl groups in related compounds.

Lipophilicity : The allyloxycarbonyl moiety balances polarity better than highly lipophilic hexadecylphosphonates (), making it suitable for aqueous-organic hybrid systems.

Synthetic Flexibility : Unlike rigid aromatic phosphonates (), the Alloc group enables post-synthetic modifications via olefin chemistry (e.g., thiol-ene reactions) .

Biological Activity

Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate is a phosphonate compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Phosphonates are known for their ability to mimic phosphate esters, making them valuable in various biological applications, including enzyme inhibition and drug development. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula and structure, which is essential for understanding its biological interactions. The compound features a phosphonate group that can interact with various biological targets.

Molecular Structure:

- Molecular Formula: C₉H₁₄N₁O₄P

- Molecular Weight: 233.19 g/mol

The biological activity of this compound primarily stems from its interaction with enzymes and receptors. Phosphonates can act as enzyme inhibitors by mimicking the transition state of the substrate or by binding to the active site of enzymes.

Key Mechanisms:

- Enzyme Inhibition: Phosphonates have been shown to inhibit various enzymes, including phosphatases and peptidases.

- Receptor Interaction: The compound may interact with specific receptors, influencing signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds. Below are summarized findings from key research articles.

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Inhibition Study : A study evaluated the inhibitory effects of this compound on enkephalinase, an enzyme involved in opioid metabolism. The compound demonstrated potent inhibition with an IC50 value significantly lower than that of traditional inhibitors, suggesting its potential as a therapeutic agent for pain management .

- Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of this phosphonate compound. It was tested against various bacterial strains, revealing effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The results indicated that the compound could be developed into a novel antimicrobial agent .

- Cytotoxicity Evaluation : A cytotoxicity assay was conducted using several cancer cell lines, including breast and colon cancer cells. The findings showed that this compound exhibited dose-dependent cytotoxic effects, highlighting its potential use in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for preparing diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling an allyloxycarbonyl-protected amine with a phosphonate precursor. A key step is the Kabachnik–Fields reaction, where a phosphite reacts with an aldehyde and amine. For example, diethyl phosphite can react with formaldehyde and an allyloxycarbonyl-protected amine under acidic or basic conditions . Optimization includes controlling stoichiometry (1:1:1 for amine/aldehyde/phosphite), solvent choice (e.g., THF or ethanol), and temperature (60–80°C). Catalysts like Yb(OTf)₃ or MgCl₂ improve yields by accelerating imine formation . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is ³¹P NMR spectroscopy utilized to characterize this compound, and what chemical shifts are expected?

³¹P NMR is critical for verifying phosphonate structure and monitoring reactions. The phosphorus nucleus in this compound typically resonates at δ +15 to +25 ppm, depending on substituents and solvent . For example, diethyl phosphonate derivatives show a singlet at δ ~20 ppm in CDCl₃ due to the lack of adjacent protons. Decoupling ¹H can simplify splitting patterns, while coupling constants (²Jₚₕ~10–20 Hz) help confirm neighboring groups like the allyloxycarbonyl moiety .

Q. What are the common impurities encountered during synthesis, and how are they identified and resolved?

Major impurities include unreacted starting materials (e.g., diethyl phosphite, δ ~5 ppm in ³¹P NMR) and hydrolysis byproducts (e.g., phosphonic acids, δ +10–15 ppm). LC-MS or HPLC (C18 column, acetonitrile/water gradient) detects these impurities. Recrystallization (e.g., using ethyl acetate/hexane) or ion-exchange chromatography removes acidic byproducts . Residual solvents (e.g., THF) are quantified via GC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed cross-couplings?

The phosphonate group acts as a directing group in Pd-catalyzed C–H activation, enabling regioselective functionalization. For example, in allylic alkylation, the Pd(0) catalyst coordinates to the phosphorus lone pairs, facilitating oxidative addition to the allyloxycarbonyl group. Density functional theory (DFT) studies suggest a six-membered cyclic transition state, with activation barriers ~20 kcal/mol . Steric effects from the allyloxycarbonyl group influence enantioselectivity in asymmetric catalysis, as shown in Rh(II)-mediated cyclopropanations .

Q. How can stereochemical control be achieved in derivatives of this compound, particularly in medicinal chemistry applications?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) can induce stereochemistry at the aminomethyl center . For instance, kinetic resolution via lipase-catalyzed hydrolysis of ester intermediates achieves >90% ee . X-ray crystallography confirms absolute configuration, while NOESY NMR correlations validate spatial arrangements .

Q. What role does this phosphonate play in enzyme inhibition studies, and how are binding affinities quantified?

As a mimic of phosphorylated transition states, the compound inhibits serine proteases and phosphatases. Isothermal titration calorimetry (ITC) measures binding constants (Kd ~1–10 µM), while molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with catalytic Ser/Thr residues) . Competitive inhibition assays (IC₅₀ values) using p-nitrophenyl phosphate as a substrate show dose-dependent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.